REACTION_CXSMILES
|
C([NH:8][CH:9]([CH3:17])[C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH:9]([CH3:17])[C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12]
|
Name
|
methyl 3-(benzylamino)-2,2-dimethylbutanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(C(C(=O)OC)(C)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under hydrogen (balloon pressure) overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After completion, the reaction mixture was filtered over a celite pad
|
Type
|
WASH
|
Details
|
the residue was washed with MeOH (25 ml)
|
Type
|
ADDITION
|
Details
|
A saturated solution of hydrogen chloride in MeOH (50 ml) was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
to stir overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude mass was triturated with diethyl ether (50 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)OC)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |